N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Description
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyanomethyl group, a phenylethyl group, and a carboxamide group attached to the thiazole ring
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-8-9-16-14(18)12-10-19-13(17-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPIHNOHLDHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the cyanomethyl and phenylethyl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Its interactions with specific enzymes and receptors are of particular interest.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide include other thiazole derivatives with different substituents. Examples include:
- 2-(2-phenylethyl)-1,3-thiazole-4-carboxamide
- N-(cyanomethyl)-1,3-thiazole-4-carboxamide
- 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
What sets this compound apart is the combination of its cyanomethyl, phenylethyl, and carboxamide groups. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
